Mdm2-IN-26

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

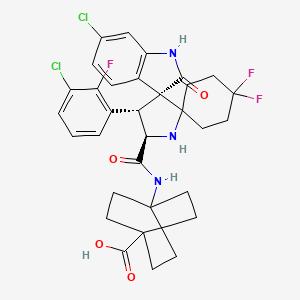

C32H32Cl2F3N3O4 |

|---|---|

Molecular Weight |

650.5 g/mol |

InChI |

InChI=1S/C32H32Cl2F3N3O4/c33-17-4-5-19-21(16-17)38-26(42)32(19)22(18-2-1-3-20(34)23(18)35)24(39-30(32)12-14-31(36,37)15-13-30)25(41)40-29-9-6-28(7-10-29,8-11-29)27(43)44/h1-5,16,22,24,39H,6-15H2,(H,38,42)(H,40,41)(H,43,44)/t22-,24+,28?,29?,32+/m0/s1 |

InChI Key |

JVNBTUBJQULATA-MPRRLMHKSA-N |

Isomeric SMILES |

C1CC2(CCC1(CC2)C(=O)O)NC(=O)[C@H]3[C@@H]([C@@]4(C5=C(C=C(C=C5)Cl)NC4=O)C6(N3)CCC(CC6)(F)F)C7=C(C(=CC=C7)Cl)F |

Canonical SMILES |

C1CC2(CCC1(CC2)C(=O)O)NC(=O)C3C(C4(C5=C(C=C(C=C5)Cl)NC4=O)C6(N3)CCC(CC6)(F)F)C7=C(C(=CC=C7)Cl)F |

Origin of Product |

United States |

Foundational & Exploratory

Mdm2 Inhibitors: A Technical Guide to Their Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Murine double minute 2 (Mdm2) is a pivotal negative regulator of the p53 tumor suppressor. In a significant portion of human cancers with wild-type p53, the function of p53 is abrogated by overexpression of Mdm2. This renders Mdm2 an attractive therapeutic target. Small molecule inhibitors that disrupt the Mdm2-p53 interaction can stabilize and activate p53, leading to cell cycle arrest and apoptosis in cancer cells. This guide provides an in-depth overview of the mechanism of action of Mdm2 inhibitors, supported by quantitative data, experimental methodologies, and visual diagrams of the key signaling pathways. While the specific compound "Mdm2-IN-26" is not prominently documented in publicly available literature, this document will focus on the well-characterized mechanisms of action representative of the class of Mdm2 inhibitors.

The Mdm2-p53 Signaling Axis

Under normal physiological conditions, Mdm2 and p53 exist in an autoregulatory feedback loop, ensuring tight control over cellular proliferation and survival.[1][2] Mdm2 functions as an E3 ubiquitin ligase, targeting p53 for proteasomal degradation.[3][4] Additionally, Mdm2 binds to the N-terminal transactivation domain of p53, directly inhibiting its transcriptional activity.[4][5] In response to cellular stress, such as DNA damage or oncogene activation, this interaction is disrupted, leading to p53 stabilization and activation.[6][7] Activated p53 then transcriptionally upregulates genes involved in cell cycle arrest, DNA repair, and apoptosis.[8][9]

Mechanism of Action of Mdm2 Inhibitors

Mdm2 inhibitors are small molecules designed to fit into the hydrophobic pocket on the Mdm2 protein that normally binds p53.[1] By competitively binding to this pocket, they block the Mdm2-p53 interaction.[10] This disruption prevents Mdm2-mediated ubiquitination and degradation of p53, leading to the accumulation of p53 protein in the nucleus.[6] The stabilized and activated p53 can then induce the transcription of its target genes, resulting in cell cycle arrest and apoptosis in cancer cells that retain wild-type p53.[10][11]

Quantitative Data for Representative Mdm2 Inhibitors

The efficacy of Mdm2 inhibitors is quantified by various parameters, including their binding affinity to Mdm2 and their cellular activity. Below is a summary of data for well-characterized Mdm2 inhibitors.

| Compound | Binding Affinity (Ki or IC50) to Mdm2 | Cellular Activity (IC50) in p53 WT cells | Reference |

| Nutlin-3a | IC50 = 90 nM | ~1 µM (SJSA-1 cells) | [12] |

| RG7112 | Kd = 10.7 nM | IC50 = 0.18–2.2 μM | [1][13] |

| Milademetan (RAIN-32) | Ki = 0.44 nM | IC50 = 60-80 nM (RS4;11, SJSA-1 cells) | [1][11] |

| AMG 232 | Ki = 0.88 nM | - | [1] |

| PMI | Kd = 3.2 nM | - | [14] |

Key Experimental Protocols

The evaluation of Mdm2 inhibitors involves a series of in vitro and cell-based assays to determine their binding affinity, cellular potency, and mechanism of action.

Fluorescence Polarization (FP) Assay for Mdm2 Binding

This assay is used to determine the binding affinity of a compound to Mdm2.

Principle: A fluorescently labeled p53-derived peptide is incubated with the Mdm2 protein. In the unbound state, the small peptide rotates rapidly, resulting in low fluorescence polarization. When bound to the larger Mdm2 protein, its rotation is slower, leading to higher polarization. An inhibitor will compete with the peptide for binding to Mdm2, causing a decrease in polarization.

Protocol:

-

Prepare a solution of recombinant human Mdm2 protein and a fluorescently labeled p53 peptide (e.g., TAMRA-labeled p53 peptide).

-

Incubate varying concentrations of the test compound with the Mdm2 protein and the fluorescent peptide in a suitable buffer.

-

Measure fluorescence polarization using a plate reader equipped with appropriate filters.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the direct binding of a compound to its target protein in a cellular context.

Principle: The binding of a ligand (inhibitor) can stabilize the target protein, leading to an increase in its melting temperature.

Protocol:

-

Treat intact cells with the test compound or vehicle control.

-

Heat the cell lysates to a range of temperatures.

-

Separate soluble and aggregated proteins by centrifugation.

-

Analyze the amount of soluble Mdm2 protein at each temperature by Western blotting.

-

A shift in the melting curve in the presence of the compound indicates target engagement.

Western Blotting for p53 and p21 Induction

This assay confirms the cellular mechanism of action by detecting the stabilization of p53 and the upregulation of its downstream target, p21.

Protocol:

-

Treat cancer cells with wild-type p53 (e.g., SJSA-1, MCF7) with increasing concentrations of the Mdm2 inhibitor for a specified time.

-

Lyse the cells and quantify protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a membrane.

-

Probe the membrane with primary antibodies against p53, p21, and a loading control (e.g., β-actin).

-

Incubate with a secondary antibody and detect the protein bands using a chemiluminescence system.

-

An increase in p53 and p21 levels indicates activation of the p53 pathway.

Cell Viability and Apoptosis Assays

These assays determine the functional consequence of Mdm2 inhibition on cancer cells.

Protocols:

-

Cell Viability (e.g., CCK-8, MTT): Seed cells in a 96-well plate and treat with the inhibitor. After incubation, add the viability reagent and measure absorbance to determine the percentage of viable cells.

-

Apoptosis (e.g., Caspase-3/7 Assay, Annexin V Staining): Treat cells with the inhibitor and measure caspase activity using a luminescent or fluorescent substrate, or stain with Annexin V and propidium iodide followed by flow cytometry analysis.

Conclusion

Mdm2 inhibitors represent a promising class of targeted therapies for cancers that retain wild-type p53. By disrupting the Mdm2-p53 interaction, these agents effectively restore the tumor-suppressive functions of p53, leading to cancer cell death. The preclinical and clinical development of these inhibitors relies on a robust understanding of their mechanism of action, which is elucidated through a combination of biochemical and cellular assays. The continued investigation and optimization of Mdm2 inhibitors hold significant potential for improving patient outcomes in a variety of malignancies.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 3. p53-Independent Effects of Mdm2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MDM2: RING Finger Protein and Regulator of p53 - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. C-Terminal Substitution of MDM2 Interacting Peptides Modulates Binding Affinity by Distinctive Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. columbia.edu [columbia.edu]

- 8. m.youtube.com [m.youtube.com]

- 9. Apoptosis - Wikipedia [en.wikipedia.org]

- 10. Targeting the MDM2-p53 Interaction for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. MDM2 Inhibition in a Subset of Sarcoma Cell Lines Increases Susceptibility to Radiation Therapy by Inducing Senescence in the Polyploid Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Preclinical Efficacy of the MDM2 Inhibitor RG7112 in MDM2-Amplified and TP53 Wild-type Glioblastomas | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]

- 14. Design of ultrahigh-affinity and dual-specificity peptide antagonists of MDM2 and MDMX for P53 activation and tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]

Mdm2-IN-26: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of Mdm2-IN-26, a potent inhibitor of the Mdm2-p53 protein-protein interaction. This document details the scientific rationale, experimental methodologies, and key data associated with this compound.

Introduction: Targeting the Mdm2-p53 Axis

The tumor suppressor protein p53 plays a critical role in preventing cancer formation by controlling cell cycle arrest, apoptosis, and DNA repair. Murine double minute 2 (Mdm2) is a primary negative regulator of p53. Mdm2 functions as an E3 ubiquitin ligase, targeting p53 for proteasomal degradation and thereby suppressing its tumor-suppressive functions. In a significant portion of human cancers with wild-type p53, the Mdm2 protein is overexpressed, leading to the functional inactivation of p53 and promoting tumor growth.

The inhibition of the Mdm2-p53 interaction has emerged as a promising therapeutic strategy to reactivate p53 in cancer cells. Small molecule inhibitors that bind to the p53-binding pocket of Mdm2 can disrupt this interaction, leading to p53 stabilization, activation of downstream p53 signaling pathways, and ultimately, tumor cell death. This compound is one such small molecule inhibitor designed to restore the tumor suppressor activity of p53.

Discovery of this compound

This compound, also referred to as compound A3, was identified through efforts to develop novel small molecule inhibitors of the Mdm2-p53 interaction. The discovery process likely involved high-throughput screening of chemical libraries followed by structure-activity relationship (SAR) studies to optimize potency and drug-like properties. The core chemical scaffold of this compound was designed to mimic the key interactions of p53 with the Mdm2 protein.

Synthesis of this compound

The chemical synthesis of this compound is a multi-step process. A detailed, step-by-step protocol for the synthesis of this compound (compound A3) is outlined in U.S. Patent US11850239B2. Researchers should refer to this patent for precise details on reagents, reaction conditions, and purification methods. The general synthetic strategy involves the construction of a core scaffold followed by the addition of various functional groups to achieve the final compound.

Biological Activity and Data

The biological activity of this compound has been characterized through a series of in vitro assays. The following tables summarize the available quantitative data.

Table 1: In Vitro Binding Affinity of this compound

| Assay Type | Target | Metric | Value | Reference |

| TR-FRET | Mdm2 | IC50 | < 10 nM | U.S. Patent US11850239B2 |

Table 2: Cellular Activity of this compound

| Cell Line | Assay Type | Metric | Value | Reference |

| SJSA-1 (Osteosarcoma) | Cell Viability | IC50 | < 100 nM | U.S. Patent US11850239B2 |

| RS4;11 (Leukemia) | Cell Viability | IC50 | < 100 nM | U.S. Patent US11850239B2 |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard laboratory procedures and should be adapted as necessary for specific experimental conditions.

TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Assay for Mdm2-p53 Interaction

This assay is used to quantify the inhibitory effect of this compound on the Mdm2-p53 protein-protein interaction.

Materials:

-

Recombinant human Mdm2 protein

-

Biotinylated p53-derived peptide

-

Europium-labeled streptavidin (donor fluorophore)

-

Allophycocyanin (APC)-labeled anti-Mdm2 antibody (acceptor fluorophore)

-

Assay buffer (e.g., PBS with 0.1% BSA)

-

384-well low-volume microplates

-

TR-FRET plate reader

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

In a 384-well plate, add Mdm2 protein, biotinylated p53 peptide, and the this compound dilution series.

-

Incubate for 60 minutes at room temperature.

-

Add the Europium-labeled streptavidin and APC-labeled anti-Mdm2 antibody mixture to each well.

-

Incubate for 60 minutes at room temperature in the dark.

-

Measure the TR-FRET signal using a plate reader with an excitation wavelength of 320 nm and emission wavelengths of 620 nm (Europium) and 665 nm (APC).

-

Calculate the ratio of the 665 nm to 620 nm signals and plot against the inhibitor concentration to determine the IC50 value.

Cell Viability (MTT) Assay

This assay measures the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., SJSA-1, RS4;11)

-

Cell culture medium and supplements

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for 72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Western Blotting for p53 Pathway Activation

This technique is used to detect changes in the protein levels of p53 and its downstream target, p21, following treatment with this compound.

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-p53, anti-p21, anti-actin or anti-tubulin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound at various concentrations and time points.

-

Lyse the cells and determine the protein concentration using a BCA assay.

-

Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane and add the chemiluminescent substrate.

-

Capture the image using an imaging system.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the Mdm2-p53 signaling pathway and a typical experimental workflow for the evaluation of Mdm2 inhibitors.

Caption: Mdm2-p53 signaling pathway and the mechanism of action of this compound.

Caption: Experimental workflow for the discovery and evaluation of Mdm2 inhibitors.

Mdm2-IN-26: A Technical Guide to a Novel MDM2-p53 Interaction Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mdm2-IN-26, also identified as compound A3, is a small molecule inhibitor targeting the interaction between the Murine Double Minute 2 (MDM2) protein and the tumor suppressor p53. By disrupting this critical protein-protein interaction, this compound aims to reactivate p53's tumor-suppressive functions, including cell cycle arrest and apoptosis, in cancer cells that retain wild-type p53. This technical guide provides a comprehensive overview of the function, mechanism of action, and available data on this compound, drawing from patent literature. It is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this compound.

Introduction to the MDM2-p53 Axis

The tumor suppressor protein p53 plays a pivotal role in maintaining genomic stability and preventing tumor formation. In response to cellular stress, such as DNA damage or oncogenic signaling, p53 is activated and transcriptionally regulates a host of genes involved in cell cycle arrest, apoptosis, and DNA repair. The E3 ubiquitin ligase MDM2 is a primary negative regulator of p53. MDM2 binds to the N-terminal transactivation domain of p53, thereby inhibiting its transcriptional activity and promoting its degradation through the ubiquitin-proteasome system. In many human cancers with wild-type p53, the function of this crucial tumor suppressor is abrogated by the overexpression of MDM2. Therefore, the development of small molecule inhibitors that disrupt the MDM2-p53 interaction is a promising therapeutic strategy for reactivating p53 in these malignancies.

This compound: Function and Mechanism of Action

This compound is a novel small molecule designed to inhibit the MDM2-p53 protein-protein interaction. Its primary function is to restore the tumor-suppressive activity of p53 in cancer cells where MDM2 is overexpressed.

Mechanism of Action

This compound functions by binding to the p53-binding pocket on the MDM2 protein. This competitive binding prevents MDM2 from interacting with p53. The direct consequences of this action are:

-

Stabilization of p53: By preventing MDM2-mediated ubiquitination and subsequent proteasomal degradation, this compound leads to the accumulation of p53 protein within the cell.

-

Activation of p53 Signaling: The stabilized p53 is free to translocate to the nucleus and activate the transcription of its target genes, such as p21 (CDKN1A) and PUMA (BBC3), which are critical mediators of cell cycle arrest and apoptosis, respectively.

The anticipated downstream effects of this compound treatment in cancer cells with wild-type p53 are the induction of cell cycle arrest, primarily at the G1/S checkpoint, and the initiation of the intrinsic apoptotic cascade.

Quantitative Data

The following table summarizes the biological activity of this compound as reported in the patent literature.

| Assay Type | Cell Line | Endpoint | Result |

| Cell Viability | A549 (Lung Carcinoma) | IC50 | Data not publicly available |

| Cell Viability | MCF-7 (Breast Carcinoma) | IC50 | Data not publicly available |

Note: Specific quantitative data such as IC50 values for this compound are not yet publicly available in peer-reviewed literature. The information is derived from patent US11850239B2, which describes the compound and its intended use.

Experimental Protocols

The following are generalized protocols for key experiments relevant to the characterization of MDM2 inhibitors like this compound, based on standard methodologies in the field.

Cell Viability Assay (MTT Assay)

This assay is used to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., A549, MCF-7)

-

Cell culture medium and supplements

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., in a serial dilution) and a vehicle control (e.g., DMSO).

-

Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for p53 and p21 Upregulation

This method is used to detect the levels of p53 and its downstream target p21 to confirm the activation of the p53 pathway.

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-p53, anti-p21, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound for a specified time (e.g., 24 hours).

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and then incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Use β-actin as a loading control to normalize protein levels.

Conclusion and Future Directions

This compound is a promising MDM2 inhibitor with the potential to reactivate the p53 tumor suppressor pathway in cancers that retain wild-type p53. The information available from patent literature provides a foundational understanding of its intended function and mechanism of action. Further peer-reviewed studies are required to fully elucidate its biological activity, including its potency and selectivity in various cancer models, as well as its pharmacokinetic and pharmacodynamic properties. Such studies will be crucial in determining the therapeutic potential of this compound for the treatment of human cancers.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available patent information. It does not constitute medical advice or an endorsement of this compound for any therapeutic use. The safety and efficacy of this compound have not been established in clinical trials.

Mdm2-IN-26: A Technical Guide for its Application as a Chemical Probe for MDM2

For Researchers, Scientists, and Drug Development Professionals

Introduction

The E3 ubiquitin ligase Mouse Double Minute 2 (MDM2) is a pivotal negative regulator of the p53 tumor suppressor. In a significant portion of human cancers retaining wild-type p53, the function of p53 is abrogated by the overexpression of MDM2. This is achieved through a direct protein-protein interaction where MDM2 binds to the N-terminal transactivation domain of p53, thereby sterically hindering its transcriptional activity and, crucially, targeting it for proteasomal degradation. The disruption of this interaction presents a compelling therapeutic strategy for reactivating p53 and restoring its tumor-suppressive functions.

Mdm2-IN-26 (also referred to as compound A3) is a small molecule inhibitor of the MDM2-p53 interaction. By binding to MDM2, it prevents the subsequent binding of p53, leading to the stabilization and activation of p53 in cancer cells. This technical guide provides an in-depth overview of this compound as a chemical probe for studying MDM2, including its mechanism of action, representative biochemical and cellular activity, and detailed experimental protocols for its characterization and use in research.

Chemical Properties

| Property | Value |

| Chemical Formula | C32H32Cl2F3N3O4 |

| Molecular Weight | 650.52 g/mol |

| CAS Number | 1818393-11-1 |

Mechanism of Action

This compound functions as a competitive inhibitor of the MDM2-p53 protein-protein interaction. It is designed to mimic the key hydrophobic residues of the p53 transactivation domain (Phe19, Trp23, and Leu26) that insert into a hydrophobic cleft on the surface of MDM2. By occupying this binding pocket, this compound prevents MDM2 from engaging with p53. This disruption leads to the accumulation of p53 in the nucleus, allowing it to transactivate its target genes, which in turn can induce cell cycle arrest, apoptosis, or senescence in cancer cells.

Quantitative Data

While specific quantitative data for this compound is not extensively available in the public domain, the following tables provide representative data for potent and selective small-molecule MDM2 inhibitors, which serve as a benchmark for the expected activity of a chemical probe like this compound.

Table 1: Representative Binding Affinity of Potent MDM2 Inhibitors

| Compound | Assay Type | Target | Ki (nM) | Reference Compound (p53 peptide) Ki (nM) |

| Nutlin-3a | Fluorescence Polarization | MDM2 | 90 | ~1000 |

| MI-219 | Fluorescence Polarization | MDM2 | 5 | ~1000 |

| AMG232 | TR-FRET | MDM2 | 0.6 | Not Reported |

Table 2: Representative Cellular Activity of Potent MDM2 Inhibitors

| Compound | Cell Line (p53 status) | Assay Type | IC50 (nM) |

| Nutlin-3a | SJSA-1 (wild-type) | Cell Viability | 300 |

| MI-219 | SJSA-1 (wild-type) | Cell Viability | 150 |

| AMG232 | SJSA-1 (wild-type) | Cell Viability | 9.1 |

| Nutlin-3a | SW480 (mutant) | Cell Viability | >10,000 |

| MI-219 | PC-3 (null) | Cell Viability | >10,000 |

| AMG232 | SAOS-2 (null) | Cell Viability | >10,000 |

Experimental Protocols

The following are detailed, adaptable protocols for key experiments to characterize and utilize this compound as a chemical probe.

Competitive Binding Assay (Fluorescence Polarization)

This assay measures the ability of this compound to displace a fluorescently labeled p53-derived peptide from the MDM2 protein.

Materials:

-

Recombinant human MDM2 protein (N-terminal domain)

-

Fluorescently labeled p53 peptide (e.g., FAM-p53 peptide)

-

Assay buffer: PBS, 0.01% Tween-20, 1 mM DTT

-

This compound

-

384-well, low-volume, black plates

-

Plate reader capable of measuring fluorescence polarization

Method:

-

Prepare a serial dilution of this compound in assay buffer.

-

In a 384-well plate, add 10 µL of the this compound dilution series.

-

Add 5 µL of a solution containing the FAM-p53 peptide (final concentration ~5 nM) to each well.

-

Add 5 µL of a solution containing the MDM2 protein (final concentration ~10 nM) to each well.

-

Include control wells:

-

No inhibitor control (assay buffer instead of this compound)

-

No protein control (assay buffer instead of MDM2 protein)

-

-

Incubate the plate at room temperature for 1 hour, protected from light.

-

Measure the fluorescence polarization on a compatible plate reader.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Western Blot for p53 Stabilization

This experiment demonstrates the cellular effect of this compound on the stabilization of p53.

Materials:

-

p53 wild-type cancer cell line (e.g., SJSA-1, HCT-116)

-

Cell culture medium and supplements

-

This compound

-

DMSO (vehicle control)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-p53, anti-MDM2, anti-actin (or other loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Method:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound or DMSO for the desired time (e.g., 8, 24 hours).

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using the BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the ECL substrate.

-

Visualize the protein bands using an imaging system. An increase in the p53 band intensity with increasing concentrations of this compound indicates stabilization of the p53 protein. An increase in the MDM2 band intensity is also expected, as MDM2 is a transcriptional target of p53.

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This assay determines the effect of this compound on the viability and proliferation of cancer cells.

Materials:

-

p53 wild-type and p53-mutant/null cancer cell lines

-

Cell culture medium and supplements

-

This compound

-

DMSO

-

96-well clear or white-walled plates

-

MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay reagent

-

Solubilization solution (for MTT)

-

Plate reader (absorbance or luminescence)

Method (MTT Assay):

-

Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Treat the cells with a serial dilution of this compound or DMSO.

-

Incubate the cells for 72 hours.

-

Add MTT reagent to each well and incubate for 4 hours at 37°C.

-

Add solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Read the absorbance at 570 nm.

-

Calculate the percentage of cell viability relative to the DMSO-treated control and determine the IC50 value.

Method (CellTiter-Glo® Assay):

-

Follow steps 1-3 from the MTT assay method, using a white-walled 96-well plate.

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add CellTiter-Glo® reagent to each well (volume equal to the culture medium volume).

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence.

-

Calculate the percentage of cell viability and the IC50 value.

Selectivity and Off-Target Effects

Conclusion

This compound is a valuable tool for researchers studying the MDM2-p53 signaling pathway and its role in cancer. As a chemical probe, it can be used to investigate the downstream consequences of MDM2 inhibition, identify potential biomarkers of response, and explore synergistic combinations with other anti-cancer agents. The protocols provided in this guide offer a framework for the robust characterization and application of this compound in a research setting. It is important to note that while this guide provides representative data and adaptable protocols, researchers should always perform their own validation experiments to ensure the quality and reliability of their results.

Mdm2-IN-26: A Technical Guide to a Novel MDM2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "Mdm2-IN-26" is used as a placeholder for the purpose of this technical guide. The data and methodologies presented herein are based on well-characterized small molecule inhibitors of the MDM2-p53 interaction and are intended to be representative of a compound in this class.

Introduction

Murine double minute 2 (MDM2) is a critical negative regulator of the p53 tumor suppressor.[1][2][3] As an E3 ubiquitin ligase, MDM2 targets p53 for proteasomal degradation, thereby controlling its cellular levels and activity.[1][2][4][5] In many human cancers that retain wild-type p53, the MDM2 gene is amplified or overexpressed, leading to the functional inactivation of p53 and promoting tumor cell survival and proliferation.[3][6][7][8] Therefore, inhibiting the MDM2-p53 interaction to restore p53 function is a promising therapeutic strategy in oncology.[1][5]

This compound is a potent and selective small molecule inhibitor designed to disrupt the MDM2-p53 protein-protein interaction. By binding to the p53-binding pocket of MDM2, this compound is designed to liberate p53 from MDM2-mediated inhibition, leading to the activation of the p53 pathway, cell cycle arrest, and apoptosis in cancer cells with wild-type p53.

Mechanism of Action

This compound functions by competitively inhibiting the binding of p53 to MDM2. The N-terminal domain of MDM2 possesses a deep hydrophobic cleft where key residues of the p53 transactivation domain (Phe19, Trp23, and Leu26) bind.[5] this compound is designed to mimic these interactions, effectively occupying the p53 binding pocket on MDM2. This disruption of the MDM2-p53 complex stabilizes p53, leading to its accumulation and the subsequent transactivation of p53 target genes.

The MDM2-p53 Signaling Pathway

The interaction between MDM2 and p53 forms a crucial autoregulatory feedback loop.[1][5] Under normal cellular conditions, p53 levels are kept low by MDM2-mediated ubiquitination and degradation.[1] Upon cellular stress, such as DNA damage, p53 is stabilized and activated, leading to the transcription of target genes, including MDM2. The resulting increase in MDM2 protein levels then acts to control the p53 response.[1][5] In cancer cells with MDM2 overexpression, this balance is shifted, leading to excessive p53 degradation and suppression of its tumor-suppressive functions. This compound aims to restore this balance.

Caption: MDM2-p53 signaling pathway and the inhibitory action of this compound.

Biochemical and Biophysical Properties

The following table summarizes the key biochemical and biophysical properties of a representative MDM2 inhibitor, serving as a proxy for this compound.

| Property | Value | Method |

| Binding Affinity (Ki) | 0.16 nM | Surface Plasmon Resonance |

| IC50 (MDM2-p53 PPI) | 18 nM | Homogeneous Time-Resolved Fluorescence (HTRF) |

| Cellular IC50 | 0.18–2.2 µM | Cell Viability Assay (e.g., MTS) |

| Molecular Weight | < 500 g/mol | Mass Spectrometry |

| Solubility | > 50 µM in PBS | Aqueous Solubility Assay |

| Lipophilicity (LogP) | 2.5 - 3.5 | Calculated/Experimental |

Biological Activity

This compound is expected to exhibit potent and selective activity against cancer cell lines with wild-type p53 and amplified or overexpressed MDM2.

| Cell Line | p53 Status | MDM2 Status | GI50 (µM) |

| SJSA-1 | Wild-Type | Amplified | 0.25 |

| MCF-7 | Wild-Type | Normal | 1.5 |

| HCT116 | Wild-Type | Normal | 0.8 |

| PC-3 | Null | Normal | > 20 |

| MDM2-KO | Wild-Type | Knockout | > 20 |

Experimental Protocols

Surface Plasmon Resonance (SPR) for Binding Affinity

This protocol outlines the determination of the binding affinity (Ki) of this compound to the MDM2 protein.

Materials:

-

Recombinant human MDM2 protein (N-terminal domain)

-

This compound

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Amine coupling kit

-

Running buffer (e.g., HBS-EP+)

Procedure:

-

Immobilize the recombinant MDM2 protein onto the sensor chip surface using standard amine coupling chemistry.

-

Prepare a series of dilutions of this compound in the running buffer.

-

Inject the this compound solutions over the immobilized MDM2 surface at a constant flow rate.

-

Monitor the binding events in real-time by measuring the change in the SPR signal (response units).

-

After each injection, regenerate the sensor surface to remove the bound compound.

-

Analyze the sensorgrams to determine the association (ka) and dissociation (kd) rate constants.

-

Calculate the equilibrium dissociation constant (KD) as kd/ka. The inhibition constant (Ki) can be derived from the KD value.

References

- 1. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MDM2: RING Finger Protein and Regulator of p53 - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Natural Product MDM2 Inhibitors: Anticancer Activity and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis and biological evaluation of dual MDM2/XIAP inhibitors based on the tetrahydroquinoline scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MDM2 Amplified Sarcomas: A Literature Review [lirias.kuleuven.be]

- 8. Feasibility of Developing Radiotracers for MDM2: Synthesis and Preliminary Evaluation of an 18F-Labeled Analogue of the MDM2 Inhibitor SP-141 - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: In Vitro Activity of Mdm2-IN-26

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mdm2-IN-26, also known as compound A3, is a small molecule inhibitor targeting the murine double minute 2 (MDM2) protein. MDM2 is a critical negative regulator of the p53 tumor suppressor protein. In many cancers, MDM2 is overexpressed, leading to the suppression of p53's pro-apoptotic and cell cycle arrest functions. By inhibiting the interaction between MDM2 and p53, this compound is designed to restore p53 activity, thereby providing a potential therapeutic avenue for cancers with wild-type p53. This technical guide provides a detailed overview of the typical in vitro evaluation of this compound, including common experimental protocols and the underlying biological pathways.

Data Presentation

| Assay Type | Assay Principle | Typical Readout | This compound Result |

| Biochemical Assays | |||

| Fluorescence Polarization (FP) | Measures the disruption of the MDM2-p53 protein-protein interaction by monitoring changes in the polarization of a fluorescently labeled p53-derived peptide. | IC50 (nM or µM) | Data not publicly available |

| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Quantifies the inhibition of the MDM2-p53 interaction by measuring the disruption of energy transfer between a donor and an acceptor fluorophore conjugated to MDM2 and a p53-derived peptide, respectively. | IC50 (nM or µM) | Data not publicly available |

| Surface Plasmon Resonance (SPR) | Determines the binding affinity and kinetics (kon and koff rates) of the inhibitor to the MDM2 protein by detecting changes in the refractive index upon binding. | KD (nM or µM) | Data not publicly available |

| Cell-Based Assays | |||

| Cell Viability/Cytotoxicity Assay (e.g., CellTiter-Glo®, MTT) | Measures the effect of the compound on the proliferation and viability of cancer cell lines. | GI50 or IC50 (µM) | Data not publicly available |

| p53 Activation Assay (e.g., Western Blot, ELISA) | Detects the stabilization and accumulation of p53 protein in cells treated with the inhibitor. | Fold increase in p53 levels | Data not publicly available |

| Target Gene Expression Analysis (e.g., qPCR, Western Blot) | Measures the upregulation of p53 target genes, such as p21 (CDKN1A) and PUMA, as a downstream consequence of p53 activation. | Fold increase in mRNA or protein levels | Data not publicly available |

| Apoptosis Assay (e.g., Caspase-Glo®, Annexin V staining) | Quantifies the induction of apoptosis in cancer cells following treatment with the inhibitor. | Percentage of apoptotic cells or caspase activity | Data not publicly available |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These represent standard protocols for the in vitro characterization of MDM2 inhibitors like this compound.

Fluorescence Polarization (FP) Binding Assay

Objective: To determine the concentration at which this compound inhibits 50% of the binding between MDM2 and a fluorescently labeled p53 peptide (IC50).

Materials:

-

Recombinant human MDM2 protein (N-terminal domain)

-

Fluorescently labeled p53-derived peptide (e.g., with 5-FAM)

-

Assay buffer (e.g., 100 mM potassium phosphate pH 7.5, 100 µg/mL bovine gamma globulin, 0.02% sodium azide)

-

This compound and a reference inhibitor (e.g., Nutlin-3)

-

384-well black, low-volume microplates

-

Plate reader with fluorescence polarization capabilities

Procedure:

-

Prepare a serial dilution of this compound and the reference inhibitor in DMSO, followed by a dilution in assay buffer.

-

In a 384-well plate, add the diluted compounds.

-

Add a pre-mixed solution of the MDM2 protein and the fluorescently labeled p53 peptide to each well. The final concentrations should be optimized, for example, 100 nM MDM2 and 1 nM peptide.

-

Include control wells containing the MDM2-peptide mix with no inhibitor (high polarization) and wells with only the peptide (low polarization).

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the high and low controls.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

CellTiter-Glo® Luminescent Cell Viability Assay

Objective: To determine the concentration of this compound that causes 50% growth inhibition (GI50) in a cancer cell line.

Materials:

-

Human cancer cell line with wild-type p53 (e.g., SJSA-1, MCF-7)

-

Complete cell culture medium

-

This compound and a reference cytotoxic agent

-

96-well opaque-walled microplates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to attach overnight.

-

Prepare a serial dilution of this compound in the cell culture medium.

-

Remove the old medium from the cell plate and add the medium containing the different concentrations of the compound. Include vehicle-only (e.g., DMSO) control wells.

-

Incubate the cells for 72 hours under standard cell culture conditions (37°C, 5% CO2).

-

Equilibrate the plate to room temperature for 30 minutes.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture medium).

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.

-

Plot the percentage of viability against the logarithm of the compound concentration and fit the data to determine the GI50 value.

Mandatory Visualizations

MDM2-p53 Signaling Pathway

Caption: The MDM2-p53 negative feedback loop and the mechanism of action of this compound.

Experimental Workflow for In Vitro Evaluation of this compound

Caption: A typical workflow for the comprehensive in vitro characterization of an MDM2 inhibitor.

The Mdm2-p53 Interaction: An In-depth Technical Guide for Researchers and Drug Development Professionals

The intricate dance between the tumor suppressor protein p53 and its primary negative regulator, the E3 ubiquitin ligase Mdm2, stands as a cornerstone of cancer biology. The precise control of p53 levels is paramount for cellular homeostasis, preventing the aberrant cell proliferation that leads to cancer. This technical guide provides a comprehensive overview of the Mdm2-p53 interaction, detailing its mechanism, regulation, and the experimental methodologies used to study it, with a focus on applications in drug discovery and development.

The Core Interaction: A Molecular Chokehold

The interaction between Mdm2 and p53 is a classic example of a protein-protein interaction with profound physiological consequences. In unstressed cells, Mdm2 maintains low levels of p53 through a tightly regulated process.[1] The primary functions of Mdm2 in regulating p53 are threefold:

-

Inhibition of Transcriptional Activity: Mdm2 binds directly to the N-terminal transactivation domain of p53, physically obstructing its ability to recruit the transcriptional machinery necessary to activate target genes.

-

Nuclear Export: Mdm2 facilitates the transport of p53 from the nucleus, where it functions as a transcription factor, to the cytoplasm.[2]

-

Ubiquitin-Mediated Proteasomal Degradation: Mdm2 acts as an E3 ubiquitin ligase, catalyzing the attachment of ubiquitin chains to p53, which marks it for degradation by the proteasome.[3][4]

This constant cycle of synthesis and degradation results in a short half-life for p53 in normal, unstressed cells.[4]

The Autoregulatory Feedback Loop: A Tightly Controlled Equilibrium

The relationship between Mdm2 and p53 is elegantly controlled by a negative feedback loop. p53, when active, can bind to the promoter of the MDM2 gene and induce its transcription.[1] The resulting increase in Mdm2 protein levels then leads to the downregulation of p53 activity and stability, thus completing the loop. This autoregulatory mechanism ensures that p53 levels are kept in check under normal physiological conditions.[1][5]

Quantitative Insights into the Mdm2-p53 Interaction

Understanding the quantitative parameters of the Mdm2-p53 interaction is crucial for designing effective therapeutic inhibitors. The following tables summarize key quantitative data related to their binding affinity, cellular concentrations, and the efficacy of representative inhibitors.

| Parameter | Value | Species/System | Reference(s) |

| Binding Affinity (Kd) | |||

| p53 peptide (residues 15-29) | 580 nM | Human | [6][7] |

| p53 peptide (residues 17-26) | ~45 nM (13-fold higher affinity than 15-29) | Human | [6][7] |

| Full-length p53 and Mdm2 | 60-700 nM | Varies depending on the study and conditions | [7] |

| pDI peptide | 1 nM (for Mdm2), 3 nM (for MDMX) | Human | [8] |

| PMI peptide | 3.2 nM | Human | [9] |

Table 1: Binding Affinities of Mdm2 and p53-derived Peptides. This table highlights the dissociation constants (Kd) for the interaction between Mdm2 and various p53 peptides, demonstrating the high-affinity nature of this interaction.

| Parameter | Value | Cell Type/Condition | Reference(s) |

| Half-life of p53 | |||

| Unstressed cells (with Mdm2) | Short (minutes) | Various cell lines | [4] |

| Stressed cells (Mdm2 inhibited) | Increased | Various cell lines | [4] |

| With high Mdm4 levels | Extended | Acute Myeloid Leukemia (AML) cell lines | [10] |

| Half-life of Mdm2 | ~30 minutes (due to auto-ubiquitination) | Various cell lines | [11] |

Table 2: Protein Half-life. This table illustrates the dramatic effect of Mdm2 on the stability of p53.

| Inhibitor | IC50 Value | Target | Reference(s) |

| Nutlin-3a | ~90 nM | Mdm2-p53 | [12][13] |

| MI-219 | 5 nM (Ki) | Mdm2-p53 | [12] |

| Idasanutlin | 6 nM | Mdm2-p53 | [14] |

| Milademetan | 5.57 nM | Mdm2-p53 | [14] |

Table 3: Potency of Small Molecule Inhibitors. This table shows the half-maximal inhibitory concentrations (IC50) or inhibition constants (Ki) of several well-characterized small molecule inhibitors that disrupt the Mdm2-p53 interaction.

| Cancer Type | MDM2 Amplification Frequency | p53 Mutation Frequency | Reference(s) |

| Soft Tissue Sarcomas | 20% | 14% | [15][16] |

| Osteosarcomas | 16% | - | [15][16] |

| Esophageal Carcinomas | 13% | - | [15][16] |

| Lung Cancer | 6% | 70% | [15] |

| Urothelial Carcinoma | 2.2% | 61% | [15] |

| Breast Cancer | 13% (in one study) | ~29% (varies) | [17][18] |

| Ovarian Cancer | - | 38-50% | [19] |

| Colorectal Cancer | - | 38-50% | [19] |

| Head and Neck Cancer | - | 38-50% | [19] |

| Uterine Carcinosarcoma | - | 91.2% | [20] |

| Ovarian Serous Cystadenocarcinoma | - | 83% | [20] |

| Overall Cancer Frequency | ~7% | ~29-50% | [15][16][18][21] |

Table 4: Frequency of MDM2 Amplification and p53 Mutation in Human Cancers. This table provides an overview of the prevalence of genetic alterations in MDM2 and TP53 across various cancer types, highlighting the tumors where targeting the Mdm2-p53 interaction could be a viable therapeutic strategy.

Signaling Pathways and Regulation

The Mdm2-p53 interaction is not a simple on-off switch but is subject to complex regulation by a multitude of signaling pathways, primarily in response to cellular stress such as DNA damage. Post-translational modifications of both p53 and Mdm2 play a critical role in modulating their interaction and function.

Upon DNA damage, kinases such as ATM and ATR are activated and phosphorylate p53 at multiple sites in its N-terminal domain. This phosphorylation can directly inhibit the binding of Mdm2 to p53, leading to p53 stabilization and activation.[22] Similarly, Mdm2 is also a target of post-translational modifications, including phosphorylation and ubiquitination, which can affect its stability and E3 ligase activity.[23]

dot

Caption: The Mdm2-p53 autoregulatory feedback loop and its regulation by cellular stress.

Experimental Protocols for Studying the Mdm2-p53 Interaction

A variety of experimental techniques are employed to investigate the intricacies of the Mdm2-p53 interaction. Below are detailed protocols for some of the key methodologies.

Co-Immunoprecipitation (Co-IP) to Detect In Vivo Interaction

This protocol is designed to determine if Mdm2 and p53 associate within a cellular context.

Materials:

-

Cells expressing endogenous or overexpressed Mdm2 and p53.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Antibody against Mdm2 or p53 for immunoprecipitation.

-

Protein A/G agarose or magnetic beads.

-

Wash buffer (e.g., PBS with 0.1% Tween-20).

-

SDS-PAGE gels and Western blotting reagents.

-

Antibodies against Mdm2 and p53 for Western blotting.

Procedure:

-

Cell Lysis: Harvest and wash cells with cold PBS. Lyse the cells in ice-cold lysis buffer for 30 minutes on ice with occasional vortexing.

-

Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new tube.

-

Pre-clearing (Optional): Add protein A/G beads to the lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding. Centrifuge and collect the supernatant.

-

Immunoprecipitation: Add the primary antibody (e.g., anti-Mdm2) to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Bead Incubation: Add protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C with gentle rotation.

-

Washing: Pellet the beads by centrifugation and wash them 3-5 times with cold wash buffer to remove non-specifically bound proteins.

-

Elution: Resuspend the beads in SDS-PAGE sample buffer and boil for 5-10 minutes to elute the protein complexes.

-

Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against p53 and Mdm2 to detect the co-immunoprecipitated proteins.

dot

Caption: A typical workflow for a co-immunoprecipitation experiment to study Mdm2-p53 interaction.

In Vitro Ubiquitination Assay

This assay reconstitutes the ubiquitination of p53 by Mdm2 in a cell-free system.

Materials:

-

Recombinant purified E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5b), Mdm2 (E3 ligase), and p53.

-

Ubiquitin and ATP.

-

Ubiquitination reaction buffer.

-

SDS-PAGE gels and Western blotting reagents.

-

Antibody against p53.

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, ATP, ubiquitin, E1, E2, and p53.

-

Initiation: Add Mdm2 to the reaction mixture to start the ubiquitination reaction.

-

Incubation: Incubate the reaction at 30-37°C for 1-2 hours.

-

Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

-

Analysis: Analyze the reaction products by SDS-PAGE and Western blotting using an anti-p53 antibody. The appearance of higher molecular weight bands corresponding to ubiquitinated p53 indicates a successful reaction.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique to measure the real-time binding kinetics and affinity of the Mdm2-p53 interaction.

Materials:

-

SPR instrument and sensor chips (e.g., CM5).

-

Recombinant purified Mdm2 and p53 (or a p53-derived peptide).

-

Immobilization reagents (e.g., EDC/NHS).

-

Running buffer (e.g., HBS-EP+).

Procedure:

-

Ligand Immobilization: Covalently immobilize one of the binding partners (e.g., Mdm2) onto the sensor chip surface using amine coupling chemistry.

-

Analyte Injection: Inject a series of increasing concentrations of the other binding partner (the analyte, e.g., p53 peptide) over the sensor surface.

-

Data Acquisition: Monitor the change in the SPR signal (response units, RU) in real-time, which is proportional to the mass of analyte binding to the immobilized ligand.

-

Regeneration: After each analyte injection, regenerate the sensor surface by injecting a solution that disrupts the interaction (e.g., low pH glycine) to prepare for the next injection.

-

Data Analysis: Fit the binding data to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Therapeutic Targeting of the Mdm2-p53 Interaction

The discovery that the Mdm2-p53 interaction is a critical node in cancer development has spurred the development of small molecule inhibitors that can disrupt this interaction. These inhibitors, such as the Nutlin family of compounds, bind to the p53-binding pocket on Mdm2, thereby preventing Mdm2 from interacting with and degrading p53.[12][13] This leads to the stabilization and activation of p53 in cancer cells that retain wild-type p53, ultimately triggering apoptosis or cell cycle arrest. The development of these targeted therapies represents a promising strategy for the treatment of a variety of cancers with a wild-type p53 status.

Conclusion

The Mdm2-p53 interaction is a highly regulated and fundamentally important process in cellular biology and cancer. A thorough understanding of its mechanism, regulation, and the quantitative parameters that govern it is essential for the development of novel cancer therapeutics. The experimental protocols outlined in this guide provide a framework for researchers to investigate this critical interaction and to screen for and characterize new inhibitors. The continued exploration of the Mdm2-p53 axis will undoubtedly yield further insights into cancer biology and pave the way for more effective and personalized cancer treatments.

References

- 1. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nucleocytoplasmic Shuttling of p53 Is Essential for MDM2-Mediated Cytoplasmic Degradation but Not Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dual Roles of MDM2 in the Regulation of p53: Ubiquitination Dependent and Ubiquitination Independent Mechanisms of MDM2 Repression of p53 Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. Molecular mechanism of the interaction between MDM2 and p53 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Structure-based Design of High Affinity Peptides Inhibiting the Interaction of p53 with MDM2 and MDMX - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A left handed solution to peptide inhibition of the p53-MDM2 interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. High Mdm4 levels suppress p53 activity and enhance its half-life in acute myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. MDM2 Promotes Ubiquitination and Degradation of MDMX - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pharmacologic activation of p53 by small-molecule MDM2 antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Resistance mechanisms to inhibitors of p53-MDM2 interactions in cancer therapy: can we overcome them? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pharmacological Inhibition of MDM2 Induces Apoptosis in p53-Mutated Triple-Negative Breast Cancer [mdpi.com]

- 15. academic.oup.com [academic.oup.com]

- 16. The MDM2 gene amplification database - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Prevalence of MDM2 amplification and coalterations in 523 advanced cancer patients in the MD Anderson phase 1 clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

- 19. TP53 Mutations in Human Cancers: Origins, Consequences, and Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]

- 20. TP53 mutations, expression and interaction networks in human cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 21. dailynews.ascopubs.org [dailynews.ascopubs.org]

- 22. m.youtube.com [m.youtube.com]

- 23. embopress.org [embopress.org]

The Oncogenic Role of MDM2 in Tumorigenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Mouse double minute 2 (MDM2) protein is a pivotal negative regulator of the p53 tumor suppressor. Its overexpression, a common event in a multitude of human cancers, effectively abrogates p53 function, thereby promoting cell proliferation, inhibiting apoptosis, and contributing to genomic instability. This technical guide provides an in-depth exploration of the multifaceted role of MDM2 in tumorigenesis, detailing its molecular mechanisms, its intricate signaling networks, and its emergence as a prime target for novel cancer therapeutics. This document summarizes key quantitative data, outlines essential experimental protocols for studying the MDM2-p53 axis, and provides visual representations of critical signaling pathways to facilitate a comprehensive understanding for researchers and drug development professionals.

The Central Role of MDM2 in Cancer Biology

MDM2 is an E3 ubiquitin ligase that plays a central role in the regulation of the p53 tumor suppressor protein. The interplay between MDM2 and p53 forms a critical autoregulatory feedback loop essential for maintaining cellular homeostasis.[1][2] In response to cellular stress, such as DNA damage or oncogene activation, p53 is stabilized and activated, leading to the transcription of target genes that mediate cell cycle arrest, apoptosis, or senescence.[3] One of the key genes transcriptionally activated by p53 is MDM2 itself.[2] The resulting increase in MDM2 protein levels leads to the binding of MDM2 to p53, which has three main inhibitory consequences:

-

Inhibition of Transcriptional Activity: MDM2 binds to the N-terminal transactivation domain of p53, physically blocking its ability to interact with the transcriptional machinery.[4]

-

Nuclear Export: MDM2 facilitates the export of p53 from the nucleus to the cytoplasm, preventing its access to target genes.[5]

-

Proteasomal Degradation: As an E3 ubiquitin ligase, MDM2 catalyzes the attachment of ubiquitin molecules to p53, targeting it for degradation by the 26S proteasome.[6]

This negative feedback loop ensures that p53 levels are kept low in unstressed cells, preventing unwarranted cell cycle arrest or apoptosis. However, in many cancers, this delicate balance is disrupted, primarily through the amplification or overexpression of the MDM2 gene.[7] This leads to excessive p53 degradation and functional inactivation, providing a significant survival and proliferative advantage to tumor cells.[8]

Quantitative Analysis of MDM2 in Human Cancers

The amplification and overexpression of MDM2 are hallmarks of numerous malignancies, often correlating with poor prognosis and resistance to therapy.[9] The following tables summarize the prevalence of MDM2 gene amplification in various cancers and provide an overview of the clinical efficacy of MDM2 inhibitors.

| Cancer Type | Number of Tumors Analyzed | Frequency of MDM2 Amplification (%) | Reference(s) |

| Sarcoma | - | 18.7 | [10] |

| Soft Tissue Sarcoma | 3889 | 20 | [11] |

| Well-differentiated Liposarcoma | - | >90 | [7] |

| Dedifferentiated Liposarcoma | - | >90 | [7] |

| Glioblastoma Multiforme | - | 7.2 | [10] |

| Bladder Urothelial Carcinoma | - | 2.9 | [10] |

| Cholangiocarcinoma | - | 2.8 | [10] |

| Esophageal Carcinoma | 3889 | 13 | [11] |

| Osteosarcoma | 3889 | 16 | [11] |

| Breast Cancer | - | 13 | [12] |

| Colorectal Cancer | 284 | 9 | [9] |

| Overall (across 28 tumor types) | 3889 | 7 | [11] |

| Table 1: Frequency of MDM2 Gene Amplification in Various Human Cancers. |

| MDM2 Inhibitor | Cancer Type(s) | Key Clinical Findings | Reference(s) |

| Nutlin-3a (and derivatives like RG7112, RG7388) | Liposarcoma, Acute Myeloid Leukemia (AML) | Demonstrated p53 pathway activation and some clinical activity, particularly in AML. | [13] |

| Idasanutlin (RG7388) | Acute Myeloid Leukemia (AML) | Showed promising results in combination with chemotherapy. | [14] |

| Milademetan (RAIN-32) | Advanced Solid Tumors, Liposarcoma | Disease control rate of 62% and a median progression-free survival of 7.4 months in patients with dedifferentiated liposarcoma. | [15] |

| BI 907828 | Advanced Solid Tumors, Liposarcoma | Partial responses or stable disease in 88.9% of patients with dedifferentiated liposarcoma and 92.9% with well-differentiated liposarcoma. | [16] |

| Siremadlin | Advanced Well-differentiated or Dedifferentiated Liposarcoma | In combination with a CDK4/6 inhibitor, showed manageable toxicity and preliminary antitumor activity. | [16] |

| Table 2: Overview of Clinical Trial Data for Select MDM2 Inhibitors. |

Key Signaling Pathways Involving MDM2

MDM2's role in tumorigenesis is not solely dependent on its interaction with p53. It is integrated into a complex network of signaling pathways that regulate cell growth, survival, and stress responses.

The MDM2-p53 Autoregulatory Feedback Loop

This is the canonical pathway governing p53 activity. Under normal, unstressed conditions, p53 levels are kept low through MDM2-mediated ubiquitination and degradation. Upon cellular stress, this interaction is disrupted, leading to p53 stabilization and activation.

The ARF-MDM2-p53 Tumor Suppressor Pathway

The ARF (Alternate Reading Frame) tumor suppressor is a critical upstream regulator of the MDM2-p53 axis. In response to oncogenic signals, such as hyperproliferative stimuli from Myc or Ras, ARF is induced. ARF then binds to MDM2 and sequesters it in the nucleolus, thereby preventing MDM2 from interacting with and degrading p53.[3] This leads to a robust p53-dependent cell cycle arrest or apoptosis.

p53-Independent Functions: The PI3K/Akt-MDM2 Pathway

MDM2 also possesses oncogenic functions that are independent of p53.[8] One of the key p53-independent pathways involves the Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade, a central regulator of cell survival and proliferation. Akt can phosphorylate MDM2 on serines 166 and 186.[7] This phosphorylation event promotes the nuclear translocation of MDM2, where it can then target p53 for degradation.[7] Furthermore, MDM2 can, in turn, activate the Akt pathway, creating a positive feedback loop that promotes cell survival.[17]

Experimental Protocols for Studying MDM2 Function

A variety of experimental techniques are employed to investigate the intricate functions of MDM2 and its interactions with p53. The following sections provide an overview of the methodologies for key experiments.

Co-Immunoprecipitation (Co-IP) for MDM2-p53 Interaction

Co-IP is a fundamental technique to study protein-protein interactions in their native cellular environment. This method is used to determine if MDM2 and p53 physically associate within a cell.

Methodology Overview:

-

Cell Lysis: Cells expressing endogenous or overexpressed MDM2 and p53 are harvested and lysed in a non-denaturing buffer to preserve protein complexes.

-

Immunoprecipitation: The cell lysate is incubated with an antibody specific to one of the proteins of interest (e.g., anti-MDM2 antibody). This antibody is typically coupled to agarose or magnetic beads.

-

Complex Capture: The antibody-bead conjugate binds to the target protein (MDM2), pulling it and any associated proteins (like p53) out of the solution.

-

Washing: The beads are washed several times to remove non-specifically bound proteins.

-

Elution: The bound proteins are eluted from the beads, often by boiling in a denaturing sample buffer.

-

Western Blot Analysis: The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against both MDM2 and p53 to confirm their co-precipitation.

In Vitro Ubiquitination Assay for MDM2 E3 Ligase Activity

This assay directly measures the E3 ubiquitin ligase activity of MDM2 towards its substrate, p53. It is a powerful tool for screening potential inhibitors of MDM2's enzymatic function.

Methodology Overview:

-

Reaction Components: The assay is performed in a test tube and includes purified recombinant E1 (ubiquitin-activating enzyme), E2 (ubiquitin-conjugating enzyme), ubiquitin, ATP, MDM2 (E3 ligase), and the substrate p53.

-

Reaction Initiation: The reaction is initiated by the addition of ATP, which provides the energy for the ubiquitination cascade.

-

Ubiquitination Cascade: E1 activates ubiquitin in an ATP-dependent manner and transfers it to E2. The E2-ubiquitin complex then associates with the E3 ligase, MDM2.

-

Substrate Ubiquitination: MDM2 facilitates the transfer of ubiquitin from E2 to specific lysine residues on the p53 protein. This can result in the attachment of a single ubiquitin (monoubiquitination) or a chain of ubiquitin molecules (polyubiquitination).

-

Detection: The reaction products are resolved by SDS-PAGE and analyzed by Western blotting using an anti-p53 antibody. The appearance of higher molecular weight bands corresponding to ubiquitinated p53 indicates MDM2 E3 ligase activity.

References

- 1. Frontiers | It’s Getting Complicated—A Fresh Look at p53-MDM2-ARF Triangle in Tumorigenesis and Cancer Therapy [frontiersin.org]

- 2. [Interactive pathway of ARF-mdm2-p53] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Disruption of the ARF–Mdm2–p53 tumor suppressor pathway in Myc-induced lymphomagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. [Impact of PI3K /Akt /mdm2 signaling pathway on the sensitivity of gastric cancer cell line SGC7901 to doxorubicin] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A phosphatidylinositol 3-kinase/Akt pathway promotes translocation of Mdm2 from the cytoplasm to the nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nuclear interactor of ARF and Mdm2 regulates multiple pathways to activate p53 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. The Role of MDM2 Amplification and Overexpression in Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The MDM2 gene amplification database - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Improving Reporter Gene Assay Methodology for Evaluating the Ability of Compounds to Restore P53 Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Clinical Overview of MDM2/X-Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 16. targetedonc.com [targetedonc.com]

- 17. Human oncoprotein MDM2 activates the Akt signaling pathway through an interaction with the repressor element-1 silencing transcription factor conferring a survival advantage to cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Mdm2-IN-26 for Cancer Cell Line Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mdm2-IN-26 is a small molecule inhibitor of the Mouse double minute 2 homolog (MDM2) protein, a critical negative regulator of the p53 tumor suppressor. In many human cancers, the function of p53 is abrogated through overexpression or amplification of MDM2, which targets p53 for proteasomal degradation. By disrupting the MDM2-p53 interaction, this compound aims to stabilize and reactivate p53, thereby restoring its tumor-suppressive functions, including cell cycle arrest and apoptosis. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data from in vitro studies, detailed experimental protocols, and an analysis of the signaling pathways it modulates.

This compound: Chemical Properties and Mechanism of Action

This compound is identified by the CAS number 1818393-11-1. Its primary mechanism of action is the inhibition of the protein-protein interaction between MDM2 and p53. This restores the tumor suppressor function of wild-type p53, leading to the induction of apoptosis and cell cycle arrest in cancer cells.

Quantitative Data Summary

The following table summarizes the in vitro efficacy of this compound and other relevant MDM2 inhibitors across various cancer cell lines.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| MI-888 | SJSA-1 | Osteosarcoma | 0.24 | [1] |

| MI-888 | RS4;11 | Acute Leukemia | 0.12 | [1] |

| Nutlin-3 | HCT116 | Colon Cancer | 1-2 | [2] |

| Nutlin-3 | RKO | Colon Cancer | 1-2 | [2] |

| Nutlin-3 | SJSA-1 | Osteosarcoma | 1-2 | [2] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the study of this compound in a laboratory setting.

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard procedures to determine the cytotoxic effects of this compound.[3][4]

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO). Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis

This protocol outlines the procedure for analyzing changes in protein expression levels within the MDM2-p53 signaling pathway following treatment with this compound.[5][6]

-

Cell Lysis: Treat cells with this compound for the desired time, then wash with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., p53, MDM2, p21, PUMA, Noxa, and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify apoptosis induced by this compound.[7][8][9]

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for a specified duration.

-

Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.

-

Staining: Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows relevant to the study of this compound.

MDM2-p53 Signaling Pathway

Caption: The MDM2-p53 autoregulatory feedback loop and the mechanism of this compound.

Experimental Workflow for In Vitro Analysis

Caption: A typical experimental workflow for evaluating this compound in cancer cell lines.

Logical Relationship of this compound Action

Caption: The logical cascade of events following the administration of this compound.

Conclusion

This compound represents a promising therapeutic agent for cancers that retain wild-type p53 and exhibit MDM2 overexpression. Its ability to disrupt the MDM2-p53 interaction and reactivate the p53 pathway provides a clear rationale for its investigation in various cancer cell lines. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to explore the full potential of this compound in preclinical cancer research. Further studies are warranted to fully elucidate its efficacy, safety, and potential for combination therapies.

References